(2S)-2-amino-6-(dimethylamino)hexanoic acid dihydrochloride
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Overview
Description
(2S)-2-amino-6-(dimethylamino)hexanoic acid dihydrochloride: is a chemical compound with the molecular formula C8H18N2O2.2ClH. It is also known by its IUPAC name, dimethyl-L-lysine dihydrochloride
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-6-(dimethylamino)hexanoic acid dihydrochloride typically involves the reaction of L-lysine with dimethylamine under controlled conditions. The reaction is carried out in an aqueous medium, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and recrystallization .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-6-(dimethylamino)hexanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products: The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted amino compounds .
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-amino-6-(dimethylamino)hexanoic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study protein interactions and enzyme kinetics. It serves as a model compound for understanding the behavior of amino acids in biological systems .
Medicine: In the medical field, this compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development .
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of (2S)-2-amino-6-(dimethylamino)hexanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved include amino acid metabolism and signal transduction .
Comparison with Similar Compounds
L-lysine: A naturally occurring amino acid with similar structural features.
N,N-dimethylglycine: Another dimethylated amino acid derivative.
N-methyl-L-lysine: A methylated derivative of L-lysine.
Uniqueness: (2S)-2-amino-6-(dimethylamino)hexanoic acid dihydrochloride is unique due to its specific dimethylamino substitution, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H20Cl2N2O2 |
---|---|
Molecular Weight |
247.16 g/mol |
IUPAC Name |
(2S)-2-amino-6-(dimethylamino)hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H18N2O2.2ClH/c1-10(2)6-4-3-5-7(9)8(11)12;;/h7H,3-6,9H2,1-2H3,(H,11,12);2*1H/t7-;;/m0../s1 |
InChI Key |
KLVCZYAXCISJFF-KLXURFKVSA-N |
Isomeric SMILES |
CN(C)CCCC[C@@H](C(=O)O)N.Cl.Cl |
Canonical SMILES |
CN(C)CCCCC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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